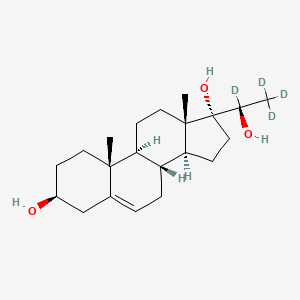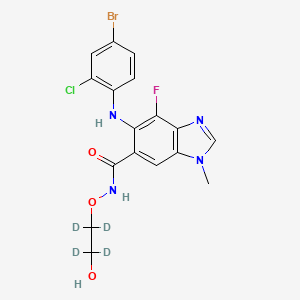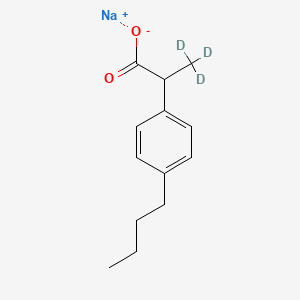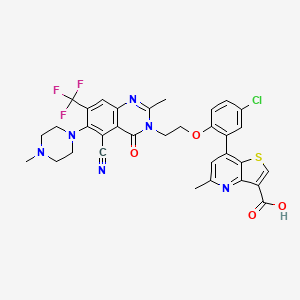
N-(1H-benzimidazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fungicide4 is a synthetic chemical compound used primarily in agriculture to control and prevent fungal infections in crops. It is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool for farmers and horticulturists. Fungicide4 works by inhibiting the growth and reproduction of fungi, thereby protecting plants from diseases that can lead to significant yield losses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fungicide4 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of organic reactions such as alkylation, acylation, or condensation. Subsequent steps may involve the introduction of functional groups that enhance the fungicidal activity of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: In an industrial setting, the production of Fungicide4 is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pressure control to ensure high yield and purity of the final product. The use of advanced technologies such as continuous flow reactors and automated monitoring systems helps in optimizing the production process, reducing waste, and ensuring consistent quality.
化学反応の分析
Types of Reactions: Fungicide4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of derivatives with enhanced or modified activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of Fungicide4 that may possess different levels of fungicidal activity. These derivatives are often studied to identify compounds with improved efficacy and reduced environmental impact.
科学的研究の応用
Fungicide4 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved properties.
Biology: Employed in studies to understand the interaction between fungi and plants, as well as the development of fungal resistance.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals.
Industry: Utilized in the development of agricultural products that enhance crop protection and yield.
作用機序
Fungicide4 exerts its effects by targeting specific molecular pathways in fungi. It inhibits the synthesis of essential components of the fungal cell wall or membrane, leading to cell lysis and death. The compound may also interfere with fungal respiration or protein synthesis, further contributing to its fungicidal activity. The precise molecular targets and pathways involved in the action of Fungicide4 are subjects of ongoing research.
類似化合物との比較
Fungicide4 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Azoxystrobin, Chlorothalonil, Mancozeb.
Uniqueness: Fungicide4 is known for its broad-spectrum activity and lower environmental impact compared to some older fungicides. It also has a unique mode of action that reduces the likelihood of resistance development in fungal populations.
特性
分子式 |
C14H11N3O |
|---|---|
分子量 |
237.26 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)benzamide |
InChI |
InChI=1S/C14H11N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h1-9H,(H2,15,16,17,18) |
InChIキー |
LYLQJTSHZYGWBO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


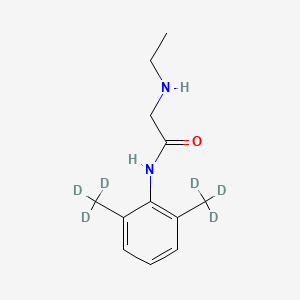
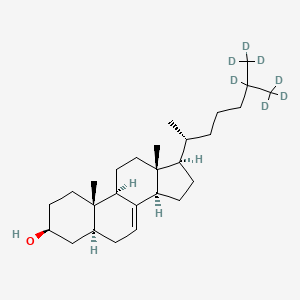
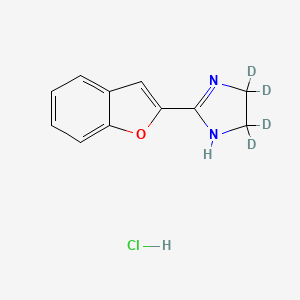

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
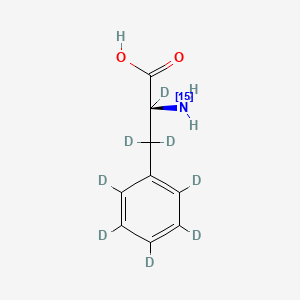

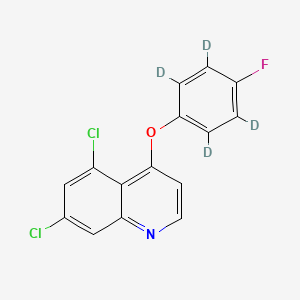
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)

